
N-(5-butyl-1H-pyrazol-3-yl)-6-oxo-1H-pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-butyl-1H-pyrazol-3-yl)-6-oxo-1H-pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPC-157 and is known for its ability to promote healing and regeneration of tissues.
作用機序
The exact mechanism of action of BPC-157 is not fully understood. However, it is believed to work by promoting angiogenesis, which is the formation of new blood vessels. This process is essential for tissue healing and regeneration. BPC-157 also promotes the migration of cells to the site of injury, which helps to accelerate the healing process. Additionally, BPC-157 has been shown to have anti-inflammatory and antioxidant properties, which further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BPC-157 has been shown to have a wide range of biochemical and physiological effects. It promotes the proliferation of cells, which helps to accelerate tissue healing and regeneration. BPC-157 also increases the production of growth factors, which are essential for tissue repair. Additionally, BPC-157 has been shown to reduce inflammation and protect against oxidative stress, which can help to prevent further tissue damage.
実験室実験の利点と制限
One of the main advantages of using BPC-157 in lab experiments is its ability to promote tissue healing and regeneration. This makes it an ideal compound for studying the mechanisms of tissue repair and regeneration. Additionally, BPC-157 has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using BPC-157 in lab experiments is its high cost, which can limit its use in certain studies.
将来の方向性
There are several future directions for the study of BPC-157. One area of research is the development of new formulations of BPC-157 that can improve its stability and bioavailability. Another area of research is the exploration of its potential therapeutic applications in humans. BPC-157 has shown promising results in animal models, and further studies are needed to determine its safety and efficacy in humans. Additionally, the mechanisms of action of BPC-157 are not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
合成法
BPC-157 is a synthetic peptide that can be synthesized using solid-phase peptide synthesis. The synthesis involves the coupling of protected amino acids to a resin support, which is then cleaved to release the peptide. The synthesis of BPC-157 involves the coupling of 15 amino acids, including proline, glycine, and leucine, to a resin support. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and stable compound.
科学的研究の応用
BPC-157 has been extensively studied for its potential therapeutic applications. It has been shown to promote tissue healing and regeneration, reduce inflammation, and protect against oxidative stress. BPC-157 has been studied in various animal models, including rats, rabbits, and pigs, and has shown promising results in promoting healing of various tissues, including bone, muscle, and skin.
特性
IUPAC Name |
N-(5-butyl-1H-pyrazol-3-yl)-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-2-3-4-10-7-11(17-16-10)15-13(19)9-5-6-12(18)14-8-9/h5-8H,2-4H2,1H3,(H,14,18)(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAWVYXONQZCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NN1)NC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

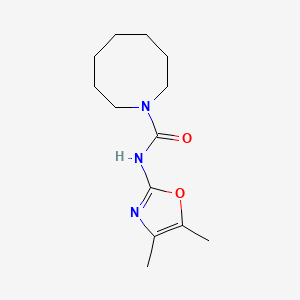

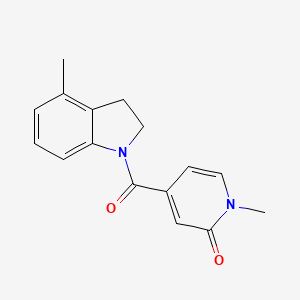
![5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one](/img/structure/B7531318.png)
![N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B7531324.png)
![N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B7531325.png)
![N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]acetamide](/img/structure/B7531331.png)
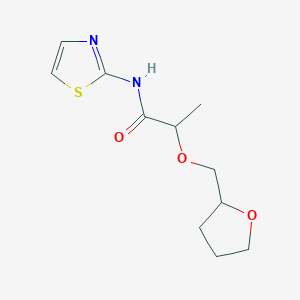
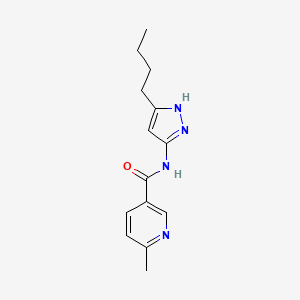
![N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiadiazole-5-carboxamide](/img/structure/B7531368.png)
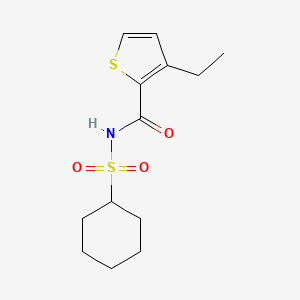

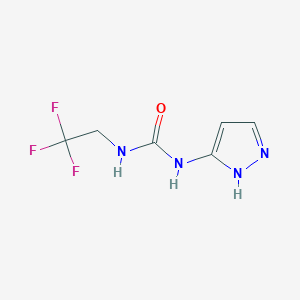
![Methyl 4-[(2-methylquinolin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B7531393.png)